BenchChemオンラインストアへようこそ!

Ethyl phosphonoacetate

Pharmaceutical formulation Solubility Hydrogen bonding

Ethyl phosphonoacetate (CAS 35752-46-6), systematically named (2-ethoxy-2-oxoethyl)phosphonic acid, is a C-linked phosphonate monoester with the molecular formula C4H9O5P and a molecular weight of 168.08 g/mol. It belongs to the phosphonoacetic acid ester family and is structurally characterized by one carboxylic ethyl ester group and two free phosphonic acid (P–OH) functionalities, distinguishing it from fully esterified analogs such as triethyl phosphonoacetate (CAS 867-13-0).

Molecular Formula C4H9O5P
Molecular Weight 168.08 g/mol
CAS No. 35752-46-6
Cat. No. B8739540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl phosphonoacetate
CAS35752-46-6
Molecular FormulaC4H9O5P
Molecular Weight168.08 g/mol
Structural Identifiers
SMILESCCOC(=O)CP(=O)(O)O
InChIInChI=1S/C4H9O5P/c1-2-9-4(5)3-10(6,7)8/h2-3H2,1H3,(H2,6,7,8)
InChIKeyFSJPQPQXDUGPFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Phosphonoacetate (CAS 35752-46-6): Procurement-Grade Overview for Scientific Selection


Ethyl phosphonoacetate (CAS 35752-46-6), systematically named (2-ethoxy-2-oxoethyl)phosphonic acid, is a C-linked phosphonate monoester with the molecular formula C4H9O5P and a molecular weight of 168.08 g/mol . It belongs to the phosphonoacetic acid ester family and is structurally characterized by one carboxylic ethyl ester group and two free phosphonic acid (P–OH) functionalities, distinguishing it from fully esterified analogs such as triethyl phosphonoacetate (CAS 867-13-0) [1]. The compound has been recognized since the 1970s for its antiviral activity against herpesviruses and is cited in pharmaceutical patents as an active agent against herpes simplex virus [2]. In synthetic organic chemistry, phosphonoacetates serve as key reagents in the Horner–Wadsworth–Emmons (HWE) olefination, where the free phosphonic acid protons of the monoester offer distinct deprotonation and reactivity profiles compared to fully esterified variants [3].

Why Ethyl Phosphonoacetate Cannot Be Interchanged with Methyl or Triethyl Phosphonoacetate in Critical Applications


Although methyl phosphonoacetate and triethyl phosphonoacetate share the phosphonoacetate core, substituting one for another without experimental validation introduces quantifiable risk in both biological and synthetic workflows. The monoethyl ester (target compound) possesses two acidic P–OH protons (pKa₁ ≈ 2.0, pKa₂ ≈ 5.1, inferred from the parent phosphonoacetic acid [1]) that confer aqueous solubility, metal-chelating capacity, and pH-dependent ionization not available with triethyl phosphonoacetate, which has zero hydrogen bond donors [2]. In antiviral applications, structure–activity relationship studies across more than 100 phosphonoacetic acid congeners demonstrated that the distance between the carboxylic and phosphono groups is critical and that esterification of either group modulates both in vitro potency and in vivo pharmacological properties [3]. The ethyl ester offers a distinct hydrolytic stability profile compared to the methyl ester, impacting shelf-life, formulation, and bioactivation kinetics [4]. These differences become decisive when selecting a research reagent for reproducible HWE olefination, a synthetic building block for further derivatization, or a reference compound for antiviral screening.

Quantitative Differentiation Evidence for Ethyl Phosphonoacetate Procurement Decisions


Hydrogen Bond Donor Count as a Decisive Physicochemical Differentiator for Formulation and Solubility

Ethyl phosphonoacetate (CAS 35752-46-6) possesses two hydrogen bond donors from its free phosphonic acid groups, whereas the fully esterified triethyl phosphonoacetate (CAS 867-13-0) has a computed hydrogen bond donor count of zero [1]. This structural difference directly governs aqueous solubility: phosphonoacetic acid (the fully de-esterified parent) is freely soluble in water (100 mg/mL) , while triethyl phosphonoacetate is only slightly miscible with water and decomposes upon contact . Ethyl phosphonoacetate occupies an intermediate position, retaining water solubility through its ionizable P–OH groups while gaining organic solvent compatibility through its ethyl ester, making it uniquely suited for applications requiring both aqueous and organic phase handling without the rapid hydrolysis associated with the triester.

Pharmaceutical formulation Solubility Hydrogen bonding Bioavailability

Comparative Antiviral Activity: Ethyl Phosphonoacetate vs. Parent Phosphonoacetic Acid in Herpesvirus Models

A comprehensive structure–activity relationship study evaluating over 100 congeners of phosphonoacetic acid established that all monoester analogs, including ethyl phosphonoacetate, exhibited lower in vitro antiherpesvirus activity than the parent phosphonoacetic acid, yet some compounds with reduced in vitro potency demonstrated more favorable pharmacological properties in vivo [1]. In a separate study on Epstein–Barr virus (EBV), the disodium salt of phosphonoacetic acid (PAA) inhibited 82.05% of viral capsid antigen (VCA) synthesis at 50 μg/mL, whereas ethyl diethyl-phosphonoacetate (Et-PAA, the triethyl ester) required 2000 μg/mL to achieve 78.09% inhibition [2]. The monoethyl ester (target) occupies an intermediate position: it retains the phosphonic acid groups necessary for target enzyme binding while the ethyl ester modifies lipophilicity and membrane permeability relative to the fully ionized parent acid. The US patent 4092412 explicitly claims both ethyl phosphonoacetate and methyl phosphonoacetate as the preferred carboxylic esters for treating herpes simplex infections, administered topically at 0.2–20% by weight [3].

Antiviral Herpesvirus DNA polymerase inhibition Structure-activity relationship

Dual-Functional Reactivity: Free Phosphonic Acid as a Synthetic Handle Unavailable in Triethyl Phosphonoacetate

Triethyl phosphonoacetate is the standard reagent for Horner–Wadsworth–Emmons (HWE) olefination, generating predominantly E-alkenes through deprotonation of its single acidic α-proton (pKa ~18–20) [1]. Ethyl phosphonoacetate retains this HWE reactivity at the α-carbon but additionally presents two phosphonic acid P–OH protons (pKa₁ ≈ 2.0, pKa₂ ≈ 5.1) that enable orthogonal chemistry: salt formation with metal or organic cations, metal-chelate complexation, and conjugation to targeting moieties or solid supports [2]. In the HWE context, ethyl diphenylphosphonoacetate—a derivative prepared from triethyl phosphonoacetate—achieves Z-selective olefination with an E:Z ratio of 1:3.67 (83% yield for the Z-product) when reacting with p-tolualdehyde at −78 °C . The monoethyl ester can serve as a direct precursor to such Z-selective reagents via phosphonate esterification without the need for full deprotection/re-protection sequences required when starting from the triester. Furthermore, phosphonoacetic acid and its monoesters are established competitive inhibitors of alkaline phosphatase, a property exploited in diagnostic assay development [3], which is not shared by the fully esterified triethyl analog.

Horner-Wadsworth-Emmons reaction Phosphonate chemistry Synthetic building block Metal chelation

Differential In Vivo Pharmacological Profile: Monoester vs. Parent Acid in Antiviral Efficacy Models

The Mao et al. (1985) structure–activity study on over 100 phosphonoacetic acid congeners concluded that 'all analogs tested had lower activity than the parent compound' in vitro, yet emphasized that 'some compounds with decreased activity in vitro appeared to have favorable pharmacological properties in vivo' [1]. This finding is critical for ethyl phosphonoacetate: the monoethyl esterification reduces in vitro potency—likely due to decreased ionization at the carboxylic acid site required for DNA polymerase binding—but enhances tissue permeability, formulation compatibility, and pharmacokinetic behavior. The US patent 4092412 specifically claims topical formulations containing 0.2–20% by weight of ethyl or methyl phosphonoacetate in ointment, lotion, solution, or emulsion carriers for treating herpes dermatitis, herpes genitalis, and herpes keratitis [2]. The monoethyl ester thus occupies a therapeutically validated niche where its balanced lipophilicity enables effective topical delivery, a property the highly polar parent acid (logD pH 7.4 = −7.01 [3]) cannot match without formulation aids.

In vivo pharmacology Antiviral efficacy Topical formulation Bioavailability

Ethyl Phosphonoacetate: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Topical Antiviral Formulation Development Targeting Herpes Simplex Virus

Based on the explicit claims of US Patent 4092412 [1], ethyl phosphonoacetate is one of only two phosphonoacetic acid monoesters (alongside methyl) validated for topical herpes simplex treatment. The compound can be formulated at 0.2–20% (w/w) in ointment, lotion, solution, or emulsion carriers for dermal, genital, and ocular herpes indications. Its intermediate lipophilicity—between the highly polar parent acid and the fully esterified triethyl analog—enables effective stratum corneum penetration while retaining the phosphonate moiety required for viral DNA polymerase inhibition. Structure–activity studies confirm that monoesterification reduces in vitro potency relative to phosphonoacetic acid but improves in vivo pharmacological properties [2], making ethyl phosphonoacetate the preferred starting material for laboratories developing topical antiherpesvirus formulations or conducting comparative efficacy studies against acyclovir-resistant strains.

Synthetic Intermediate for Z-Selective Horner–Wadsworth–Emmons Reagents

Ethyl phosphonoacetate serves as a direct precursor for preparing ethyl diarylphosphonoacetates, a class of Z-selective HWE reagents developed by Ando and coworkers [3]. Starting from the monoethyl ester, selective phosphonate esterification with substituted phenols yields reagents that achieve Z:E ratios as high as 95:5 at 0°C, or E:Z = 1:3.67 (83% isolated Z-product yield) when reacting with aromatic aldehydes under optimized conditions . The two free P–OH groups of ethyl phosphonoacetate eliminate the need for the PCl₅-mediated chlorination step typically required when starting from triethyl phosphonoacetate, potentially streamlining synthetic sequences. This application is directly relevant to medicinal chemistry groups synthesizing Z-α,β-unsaturated ester building blocks for natural product total synthesis or drug candidate libraries.

Phosphonate Prodrug Design and Bioconjugation Platform

The dual functionality of ethyl phosphonoacetate—combining a carboxylic ester with two free phosphonic acid groups—makes it a versatile scaffold for prodrug design and bioconjugation. The phosphonic acid moieties can form stable salts with basic drug substances, chelate divalent metal ions for imaging or therapeutic applications, or be conjugated to targeting ligands (e.g., carbohydrates, peptides) via phosphoramidate or phosphate ester linkages [4]. Unlike triethyl phosphonoacetate, which requires harsh acidic or basic hydrolysis to unmask the phosphonic acids (risking concomitant carboxylic ester cleavage), the monoethyl ester provides the phosphonate functionality in its active, ionizable form from the outset. This property is particularly valuable for laboratories developing liver-targeted phosphonoacetate conjugates, where the phosphonate group mediates hepatocyte recognition and uptake.

Phosphonoacetate Reference Standard for Alkaline Phosphatase Inhibition Assays

Phosphonoacetic acid and its monoesters are established competitive inhibitors of alkaline phosphatase, an enzyme ubiquitously employed in diagnostic assays (ELISA, immunohistochemistry, in situ hybridization) as a colorimetric detection tool [5]. Ethyl phosphonoacetate, with its balanced solubility profile enabling both aqueous buffer compatibility and organic solvent miscibility, is suitable as a reference inhibitor for enzyme kinetics studies, assay validation, and quality control in diagnostic kit manufacturing. Its well-defined structure, commercial availability, and documented inhibitory activity provide a reproducible benchmark that can be procured as a single, well-characterized chemical entity—offering advantages over the hygroscopic, highly polar parent acid that may absorb atmospheric moisture and complicate accurate weighing .

Quote Request

Request a Quote for Ethyl phosphonoacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.